![molecular formula C12H14N2O3 B1414874 N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 1042808-83-2](/img/structure/B1414874.png)
N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Overview
Description
N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group on the phenyl ring and a pyrrolidinone moiety. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .
Synthesis Methods
Several synthesis methods have been developed for this compound. These methods typically involve multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The following table summarizes some approaches:
Synthesis Method | Description |
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Condensation Reaction | Involves the reaction of 3-hydroxyaniline with 2-oxopyrrolidine in the presence of a coupling agent. |
Acetylation | The hydroxyl group is acetylated to enhance stability and solubility in biological assays. |
Purification Techniques | Techniques such as recrystallization or chromatography are employed to purify the final product. |
Biological Activity
This compound exhibits several significant biological activities:
- Receptor Interactions : Preliminary studies indicate that this compound may interact with various receptors, potentially influencing signaling pathways related to inflammation and neuroprotection.
- Antioxidant Properties : Research suggests that it may possess antioxidant properties, which could contribute to its protective effects in cellular models of oxidative stress .
- Anti-inflammatory Effects : Case studies have shown that derivatives similar to this compound can reduce inflammation in animal models, indicating its potential therapeutic applications .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound in a mouse model of neurodegeneration. The results indicated that treatment significantly reduced neuronal apoptosis and improved cognitive function markers .
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of this compound in a glycerol-induced acute kidney injury model. The compound was shown to attenuate kidney inflammation and oxidative damage, suggesting its potential utility in treating renal disorders .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
N-(4-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | Structure | Hydroxyl group on phenyl | Different substitution pattern may affect receptor selectivity |
4-Hydroxy-N-(3-methylphenyl)-2-pyrrolidinone | Structure | Similar pyrrolidine structure | Potential for varied biological activity due to methyl substitution |
Scientific Research Applications
Antiviral Activity
Recent studies suggest that N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide may exhibit antiviral properties. Preliminary data indicate potential efficacy against viral infections, although specific mechanisms and pathways remain to be fully elucidated.
Receptor Modulation
The compound has been investigated for its role in receptor activation and ligand interactions. It is thought to interact with G protein-coupled receptors (GPCRs), which play critical roles in various signaling pathways within cells. This interaction could lead to downstream effects beneficial in treating conditions related to dysregulated signaling.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, potentially useful in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems could contribute to cognitive enhancement and protection against neurodegeneration .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
N-(4-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | Structure | Hydroxyl group on phenyl | Different substitution pattern may affect receptor selectivity |
2-(4-methoxyphenyl)-N-(2-pyridyl)acetamide | Structure | Contains an acetamide moiety | Exhibits different pharmacological profiles |
4-Hydroxy-N-(3-methylphenyl)-2-pyrrolidinone | Structure | Similar pyrrolidine structure | Potential for varied biological activity due to methyl substitution |
Case Study 1: In Vitro Anticancer Activity
A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to increased apoptosis and reduced cell viability, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Mechanism
In an experimental model simulating neurodegeneration, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This suggests its potential use in developing therapies for neurodegenerative diseases.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-10-4-1-3-9(7-10)13-11(16)8-14-6-2-5-12(14)17/h1,3-4,7,15H,2,5-6,8H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODQTESXMQFTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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